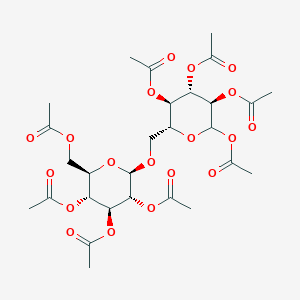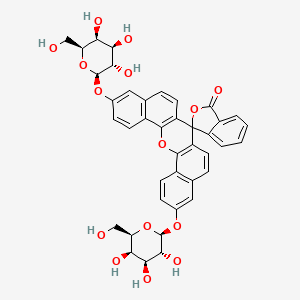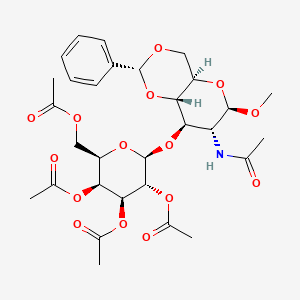
3,5-Diacetyl-5-iodo-2-deoxyuridine
概要
説明
3,5-Diacetyl-5-iodo-2-deoxyuridine is a modified nucleoside analog. It is a derivative of 5-iodo-2’-deoxyuridine, where the hydroxyl groups at the 3’ and 5’ positions of the sugar moiety are acetylated. This compound has a molecular formula of C13H15IN2O7 and a molecular weight of 438.17 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-5-iodo-2-deoxyuridine typically involves the acetylation of 5-iodo-2’-deoxyuridine. One common method involves dissolving 5-iodo-2’-deoxyuridine in pyridine and slowly adding acetic anhydride. The reaction mixture is then stirred at room temperature for several hours to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
3,5-Diacetyl-5-iodo-2-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 5-iodo-2’-deoxyuridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions typically require a polar aprotic solvent and a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. For example, treatment with aqueous sodium hydroxide or hydrochloric acid can effectively remove the acetyl groups.
Major Products
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 5-iodo-2’-deoxyuridine can be obtained.
Hydrolysis: The major product of hydrolysis is 5-iodo-2’-deoxyuridine.
科学的研究の応用
3,5-Diacetyl-5-iodo-2-deoxyuridine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs.
Biology: It is employed in studies involving DNA replication and repair mechanisms.
Industry: It can be used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 3,5-Diacetyl-5-iodo-2-deoxyuridine is similar to that of its parent compound, 5-iodo-2’-deoxyuridine. It acts by incorporating into viral DNA during replication, thereby inhibiting viral DNA synthesis. This incorporation leads to the production of faulty DNA, which cannot support viral replication . The compound primarily targets viral DNA polymerases and thymidylate phosphorylase, disrupting the normal function of these enzymes .
類似化合物との比較
Similar Compounds
5-Iodo-2’-deoxyuridine (Idoxuridine): A nucleoside analog used as an antiviral agent.
5-Bromo-2’-deoxyuridine (BrdU): Another nucleoside analog used in cell proliferation studies.
2’,3’-Dideoxy-5-iodouridine: Used in antiviral and anticancer research.
Uniqueness
3,5-Diacetyl-5-iodo-2-deoxyuridine is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and cellular uptake compared to its non-acetylated counterparts. This modification can also affect its interaction with enzymes and its overall biological activity.
特性
IUPAC Name |
1-[(2R,4S,5R)-4-acetyl-4-hydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O7/c1-5(17)9(19)10-13(22,6(2)18)3-8(23-10)16-4-7(14)11(20)15-12(16)21/h4,8-10,19,22H,3H2,1-2H3,(H,15,20,21)/t8-,9?,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGHHLYYGCOEE-JPVQNKNJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C(CC(O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@@H]1[C@@](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8082984.png)




![Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester](/img/structure/B8083005.png)

![(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8083008.png)
